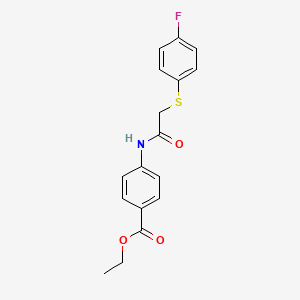

Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate is a benzoate ester derivative featuring a thioether-linked 4-fluorophenyl group and an acetamido substituent. Its structure has been extensively characterized using spectroscopic methods, including FT-IR, FT-Raman, and NMR, which confirmed the presence of key functional groups such as the thioether (C–S bond at ~650 cm⁻¹ in FT-IR) and the ester carbonyl (C=O at ~1700 cm⁻¹) .

Properties

IUPAC Name |

ethyl 4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-2-22-17(21)12-3-7-14(8-4-12)19-16(20)11-23-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMBXZRPPKLZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate typically involves a multi-step process:

Formation of 4-fluorophenyl thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate halide, such as bromoacetic acid, under basic conditions to form 4-fluorophenyl thioether.

Amidation: The thioether is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) in the molecule is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

| Reagents/Conditions | Products | Mechanistic Notes | References |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | Mild oxidation at room temperature | |

| m-Chloroperbenzoic acid (mCPBA) | Sulfone derivative | Stronger oxidation under reflux |

This reactivity is critical for modifying the compound’s electronic properties, potentially enhancing its biological activity or solubility.

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reagents/Conditions | Products | Applications |

|---|---|---|

| Aqueous HCl (acidic) | 4-(2-((4-Fluorophenyl)thio)acetamido)benzoic acid | Useful for further functionalization |

| NaOH in ethanol (basic) | Sodium salt of the carboxylic acid | Improves water solubility |

While not explicitly documented for this compound, ester hydrolysis is a well-characterized reaction for analogous benzoate esters .

Nucleophilic Substitution at the Fluorophenyl Ring

The electron-withdrawing fluorine atom on the phenyl ring directs electrophilic substitution to specific positions.

| Reagents/Conditions | Products | Positional Selectivity |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Nitro-substituted derivative | Meta to the fluorine atom |

| Halogenation (Cl₂, FeCl₃) | Di-halogenated product | Ortho/para to the thioether group |

These reactions enable the introduction of additional functional groups for structure-activity relationship studies.

Reduction of the Thioether Group

While not explicitly reported for this compound, the thioether group in analogous structures can be reduced to a thiol (–SH) or hydrocarbon chain under strong reducing conditions.

| Reagents/Conditions | Hypothesized Products | Challenges |

|---|---|---|

| LiAlH₄ | Reduced thiol or hydrocarbon | Potential over-reduction of other groups |

Amide Bond Reactivity

The acetamido group may participate in:

-

Acid/Base-Catalyzed Hydrolysis : Conversion to carboxylic acid and amine derivatives.

-

Cross-Coupling Reactions : Palladium-catalyzed couplings for bioconjugation.

Research Implications

-

Pharmaceutical Development : Sulfone derivatives (via oxidation) often exhibit enhanced metabolic stability.

-

Material Science : Functionalized benzoic acid derivatives (via ester hydrolysis) serve as ligands or building blocks.

This compound’s multifunctional architecture positions it as a versatile intermediate in synthetic and medicinal chemistry. Further experimental validation of hypothesized reactions is recommended to expand its utility.

Scientific Research Applications

Structural Characteristics

The compound features:

- Ethyl ester group : Contributes to its solubility and reactivity.

- Acetamido group : Enhances biological activity through potential interactions with biological macromolecules.

- Thioether linkage with a 4-fluorophenyl moiety : Imparts unique electronic properties that may improve pharmacological profiles.

Chemistry

Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with varied biological activities.

Biology

Research has focused on the compound's interactions with biological macromolecules, including proteins and nucleic acids. Its ability to modulate these interactions suggests potential applications in drug design and development.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in oncology. Its mechanism of action primarily involves the inhibition of specific enzymes or receptors associated with cancer progression. Notably, pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, are known to inhibit protein kinases such as c-Src and Bcr-Abl, which play crucial roles in various cancer types .

Industry

There is potential for this compound's application in the development of new materials with unique properties. Its chemical reactivity can be harnessed for creating advanced materials in fields such as nanotechnology and polymer science.

Case Studies

-

Anticancer Activity :

- Study Overview : Research demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate, exhibit significant anticancer properties by inhibiting kinases involved in tumor growth.

- Findings : The compound showed effective inhibition against several cancer cell lines, indicating its potential as a lead compound for further drug development .

-

Antimicrobial Properties :

- Study Overview : Investigations into the antimicrobial effects of the compound revealed activity against various bacterial strains.

- Findings : The presence of the thioether linkage was crucial for enhancing its interaction with microbial targets, leading to effective inhibition of bacterial growth .

Mechanism of Action

The mechanism by which Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorophenyl group can enhance binding affinity and specificity, while the thioether linkage may influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thioacetamido Moiety

Compound 7e : Ethyl 4-(3-(2,2,2-trichloro-1-(2-(2,4-dichlorophenoxy)acetamido)ethyl)thioureido)benzoate

- Structural Features: Incorporates a trichloroethyl group and a 2,4-dichlorophenoxy substituent.

- Physical Properties : Higher melting point (195–197°C) compared to the target compound, likely due to increased halogen-mediated intermolecular forces .

- Synthetic Yield : 67%, indicating efficient synthesis despite steric bulk from chlorine atoms .

- Spectroscopy: Distinct ¹H/¹³C NMR signals for trichloroethyl (~δ 4.5 ppm for CH₂Cl₃) and dichlorophenoxy groups .

Compound 1aa : Ethyl 4-(2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamido)benzoate

- Structural Features: Replaces the 4-fluorophenyl group with a 3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl moiety.

- Electronic Effects: Methoxy groups are electron-donating, enhancing pyridine ring stability. The cyano group introduces polarity.

- Synthetic Yield : 59%, lower than Compound 7e, possibly due to steric hindrance from the bulky bis(4-methoxyphenyl) group .

Heterocyclic Modifications

Compound A21 : Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate

- Structural Features : Substitutes the 4-fluorophenyl group with a benzoimidazole ring.

- Bioactivity Potential: Benzoimidazole derivatives are known for antimicrobial and anticancer properties, suggesting enhanced biological relevance compared to the target compound .

- Synthesis Validation : Confirmed via TLC (Rf values) and ¹H-NMR, with characteristic imidazole proton signals at δ 7.8–8.2 ppm .

Oxadiazole Derivative : Ethyl 4-(2-(5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl thio)acetamido)benzoate

- Structural Features : Contains a 1,3,4-oxadiazole ring with a 2-bromophenyl substituent.

- Electronic Effects : Bromine’s electron-withdrawing nature may reduce reactivity compared to the 4-fluorophenyl group in the target compound.

- Commercial Relevance : Available from multiple suppliers, indicating industrial applicability .

Functional Group Replacements

Sulfonyl Analog : Ethyl 4-[2-(2-fluorobenzenesulfonyl)acetamido]benzoate

- Structural Features : Replaces the thioether (C–S) with a sulfonyl (SO₂) group.

Comparative Data Table

Key Findings and Implications

Halogen Effects : Chlorine substituents (e.g., in Compound 7e) enhance thermal stability but may reduce solubility due to hydrophobicity .

Heterocyclic Bioactivity : Benzoimidazole (A21) and oxadiazole derivatives show promise for targeted drug design, leveraging heterocycle-protein interactions .

Synthetic Efficiency : Bulky substituents (e.g., bis(4-methoxyphenyl) in 1aa) lower yields, suggesting a trade-off between structural complexity and synthetic practicality .

Biological Activity

Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate features a complex structure that includes:

- Ethyl ester group

- Acetamido group

- Thioether linkage with a fluorophenyl substituent

These structural components contribute to its diverse biological activities and potential therapeutic applications.

The biological activity of Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular processes. Key insights into its mechanism include:

- Inhibition of Kinases : The compound has been shown to selectively bind to certain kinases, modulating their activity and potentially affecting cancer cell proliferation.

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties, particularly against Gram-positive bacteria, although the exact mechanisms remain to be fully elucidated .

Antimicrobial Properties

Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate has demonstrated notable antimicrobial effects. In vitro studies have shown varying degrees of effectiveness against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Enterococcus faecalis | 75 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it may reduce pro-inflammatory cytokine levels in vitro, indicating potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate against a panel of bacterial strains. The results indicated that the compound was particularly effective against Staphylococcus aureus, with an MIC of 50 μg/mL, supporting its potential use as an antimicrobial agent .

Case Study 2: Inhibition of Cancer Cell Proliferation

Another study focused on the compound's ability to inhibit cancer cell proliferation. It was found that Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate could significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells, through selective kinase inhibition .

Research Findings and Future Directions

Research on Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate is ongoing, with several studies focusing on:

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity.

- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties to assess therapeutic viability.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.

Q & A

What are the established synthetic routes for Ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate, and what critical reaction parameters influence yield?

- Basic : The synthesis involves sequential steps: (1) S-alkylation of 2-mercaptobenzothiazole derivatives using ethyl bromoacetate in the presence of triethylamine, and (2) coupling the resulting thioacetate with ethyl 4-aminobenzoate via DCC/HOBt-mediated amide bond formation. Key parameters include anhydrous conditions, temperature control (-10°C for coupling), and stoichiometric precision. Structural validation employs TLC, FT-IR, and ¹H/¹³C NMR .

- Advanced : Yield optimization requires tuning solvent polarity (e.g., DMF vs. THF) and catalytic additives (e.g., DMAP). Kinetic studies via in-situ HPLC-MS can identify rate-limiting steps, while microwave-assisted synthesis may reduce reaction times. Impurity profiling using HRMS ensures intermediate stability .

How can researchers resolve ambiguities in the NMR spectral data caused by aromatic substituents?

- Basic : Assign aromatic protons using 2D NMR (COSY, HSQC) to correlate ¹H-¹³C couplings. Reference shifts from analogs (e.g., 4-fluorophenyl-thioacetamide derivatives) help distinguish substituent effects .

- Advanced : Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) assess rotational barriers around the acetamido bond. Density Functional Theory (DFT) calculations predict chemical shifts for complex splitting patterns, validated against experimental data .

What methodologies are recommended for evaluating biological activity, and how should contradictory data between assays be addressed?

- Basic : Use receptor binding assays (e.g., adenosine A2A receptor competition binding) and functional assays (e.g., cAMP accumulation). Dose-response curves determine IC₅₀/EC₅₀ values, normalized to reference antagonists .

- Advanced : Discrepancies between binding affinity (Kᵢ) and functional potency (EC₅₀) may arise from allosteric modulation or off-target effects. Orthogonal assays (e.g., β-arrestin recruitment) and molecular docking (PDB: 4UHR) validate target engagement. Structure-Activity Relationship (SAR) studies refine pharmacophore models .

How does the 4-fluorophenyl group influence reactivity and bioactivity compared to other substituents?

- Basic : The electron-withdrawing -F group stabilizes the thioacetamide bond against hydrolysis. Comparative LogP measurements (HPLC) show enhanced lipophilicity vs. 4-chloro analogs, improving membrane permeability .

- Advanced : Hammett σ constants quantify electronic effects on reaction rates (e.g., S-alkylation). In bioactivity, fluorine’s electronegativity enhances hydrogen bonding with target residues (e.g., CD73 catalytic site), as seen in thiopyridine-based inhibitors .

What advanced techniques ensure purity and identify trace impurities?

- Basic : Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.4% for C/H/N). TLC with iodine visualization detects major byproducts .

- Advanced : LC-QTOF-MS identifies trace impurities (e.g., de-esterified acids) at <0.1% levels. Forced degradation studies (40°C/75% RH, 14 days) coupled with HRMS reveal oxidative or hydrolytic degradation pathways .

How can computational tools aid in optimizing this compound for therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.